methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
Overview
Description
Preparation Methods
The synthesis of methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate involves several steps. One common method includes the oxidative annulation of anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance .
Chemical Reactions Analysis
Methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest a radical mechanistic pathway for its transformations .
Comparison with Similar Compounds
Methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound features a similar pyrimidine scaffold and is used in the development of CDK2 targeting compounds.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a related structure, used in similar research applications.
Properties
IUPAC Name |
methyl 2-[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-21-12(19)6-18-8-17-13-11(7-22-14(13)15(18)20)9-3-2-4-10(16)5-9/h2-5,7-8H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSRYAHSUYBODF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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